Superior Potency at δ-Containing GABAₐ Receptors: Direct Comparison with Parent Imidazopyridine DS2
The 5-methyl-substituted analogue of the δ-selective positive allosteric modulator imidazo[1,2-a]pyridine DS2 (compound 30) demonstrates a 6- to 16-fold increase in potency at the α4β1δ GABAₐ receptor subtype compared to the parent compound DS2, which lacks this specific methyl substitution [1]. This represents a critical quantitative advantage for researchers requiring high-potency tools for characterizing δ-containing GABAₐ receptors.
| Evidence Dimension | Potency (EC50) at α4β1δ GABAₐ receptor |
|---|---|
| Target Compound Data | Compound 30 (5-methyl DS2 analogue): mid-high nanomolar potency |
| Comparator Or Baseline | Parent compound DS2: lower potency |
| Quantified Difference | 6- to 16-fold higher potency (Compound 30 vs. DS2) |
| Conditions | Fluorescence-based fluorometric imaging plate reader (FLIPR) membrane potential assay in HEK293 cells expressing α4β1δ GABAₐ receptors [1] |
Why This Matters
For neuroscience research programs investigating the role of δ-containing GABAₐ receptors, this quantifiable potency difference makes 5-methyl-substituted analogues indispensable for achieving robust signal-to-noise ratios and lower compound usage.
- [1] F. R. Fischer, C. F. Poulsen, S. B. Hansen, et al. Structural Determinants for the Mode of Action of Imidazopyridine DS2 at δ-Containing γ-Aminobutyric Acid Type A Receptors. Journal of Medicinal Chemistry 2021, 64 (8), 4730-4743. View Source
